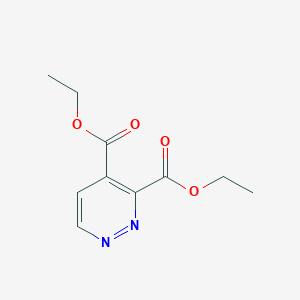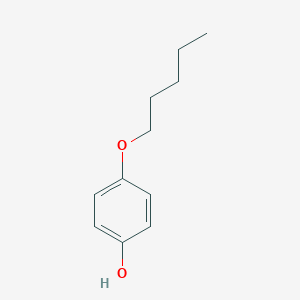
3,4-二羧酸吡啶并嘧啶二乙酯
描述
Diethyl pyridazine-3,4-dicarboxylate is an organic compound with the molecular formula C10H12N2O4. It belongs to the class of pyridazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two ester groups attached to the pyridazine ring, making it a valuable intermediate in various chemical syntheses.
科学研究应用
Diethyl pyridazine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyridazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents for diseases such as cancer and inflammation often involves derivatives of diethyl pyridazine-3,4-dicarboxylate.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals, where its reactivity and functional groups are advantageous.
准备方法
Synthetic Routes and Reaction Conditions: Diethyl pyridazine-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyridazine-3,4-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of diethyl pyridazine-3,4-dicarboxylate.
Industrial Production Methods: In an industrial setting, the synthesis of diethyl pyridazine-3,4-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
化学反应分析
Types of Reactions: Diethyl pyridazine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridazine-3,4-dicarboxylic acid.
Reduction: Diethyl pyridazine-3,4-dicarbinol.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
作用机制
The mechanism of action of diethyl pyridazine-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active pyridazine derivatives, which then interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
相似化合物的比较
Diethyl pyridazine-4,5-dicarboxylate: Similar in structure but differs in the position of the ester groups.
Pyridazine-3,4-dicarboxylic acid: The non-esterified form of diethyl pyridazine-3,4-dicarboxylate.
Pyridazine-4,5-dicarboxylic acid: Another positional isomer with different chemical properties.
Uniqueness: Diethyl pyridazine-3,4-dicarboxylate is unique due to its specific ester group positioning, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for synthesizing derivatives with tailored properties for various applications.
属性
IUPAC Name |
diethyl pyridazine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTDNBVRYCDLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















